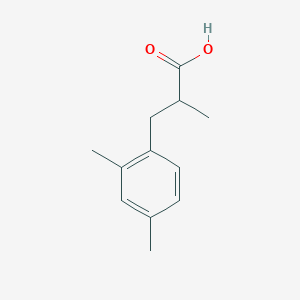

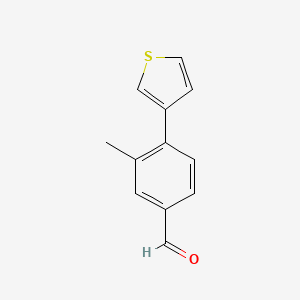

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Overview

Description

The compound is a derivative of aminopyridines . Aminopyridines are a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .

Synthesis Analysis

While specific synthesis methods for “Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate” were not found, aminopyridine derivatives have been synthesized using various methods . For instance, one study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives .Molecular Structure Analysis

The molecular structure of aminopyridine derivatives can be analyzed using various methods . The InChI and SMILES notations provide a textual representation of the molecule .Chemical Reactions Analysis

The chemical reactions involving aminopyridine derivatives can be complex and varied . For instance, one study discusses the oxyfunctionalization of pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of aminopyridine derivatives can be determined using various methods . For instance, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

This compound serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, which are of significant interest due to their diverse bioactivity. These activities include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis process benefits from being solvent- and catalyst-free, which is not only environmentally benign but also economically advantageous.

Cyclin-dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines, derived from Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, have been described as CDK inhibitors . CDKs play crucial roles in cell cycle regulation, and their inhibition can be a strategy for cancer therapy.

Calcium Channel Blockers

The synthesized imidazo[1,2-a]pyridines are also used as calcium channel blockers . These blockers are essential in treating various cardiovascular diseases by relaxing the muscles of the heart and blood vessels.

GABA A Receptor Modulators

Another application is the modulation of GABA A receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Development of Sedatives and Anxiolytics

Compounds containing the imidazo[1,2-a]pyridine unit, such as Zolpidem and Alpidem, have been commercialized as sedatives and anxiolytics . These drugs are widely used to treat insomnia and anxiety disorders.

Heart Failure Medication

The heart-failure drug Olprione, which contains the imidazo[1,2-a]pyridine unit, is another notable application . This medication is part of the treatment regimen for heart failure, improving symptoms and reducing hospitalization risk.

Microwave-Assisted Organic Synthesis

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is used in microwave-assisted organic synthesis to create heterocyclic compounds . This method is known for its simplicity, selectivity, and rapid synthesis capabilities.

Environmental Impact Reduction

The compound’s use in solvent- and catalyst-free synthesis methods aligns with current environmental concerns, offering a more efficient and less harmful approach to chemical synthesis .

Mechanism of Action

Future Directions

properties

IUPAC Name |

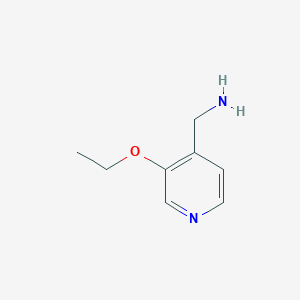

ethyl 1-(4-aminopyridin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-6-14-15(7-8)10-5-9(12)3-4-13-10/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNQXHKRQLVTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)